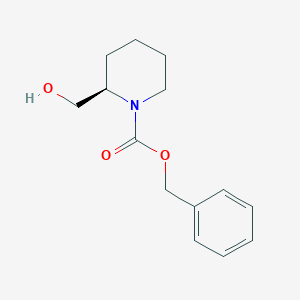

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol

Beschreibung

Eigenschaften

IUPAC Name |

benzyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGDHNGWPNSYCD-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456273 | |

| Record name | (R)-N-Benzyloxycarbonyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154499-13-5 | |

| Record name | (R)-N-Benzyloxycarbonyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol

Authored by: A Senior Application Scientist

Abstract

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol is a pivotal chiral building block in the landscape of modern medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the stereodefined hydroxymethyl group at the C2 position, makes it an invaluable synthon for constructing complex, biologically active molecules. The presence of the Benzyloxycarbonyl (Cbz) protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. This technical guide provides a comprehensive overview of the most robust and scientifically sound methodologies for the synthesis of this key intermediate. We will delve into the strategic rationale behind different synthetic routes, offer detailed, field-proven experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Introduction: The Strategic Importance of a Chiral Synthon

The piperidine ring is one of the most ubiquitous N-heterocyclic motifs found in pharmaceuticals and natural products, prized for its conformational properties and ability to engage in critical binding interactions with biological targets.[1][2] When substituted at the 2-position, a chiral center is introduced, the control of which is paramount for achieving desired pharmacological activity and minimizing off-target effects. The (R)-enantiomer of 2-substituted piperidines, in particular, is a core component of numerous bioactive compounds.[3][4][5]

This guide focuses on (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, a versatile intermediate that offers three key strategic advantages:

-

Pre-installed Stereocenter: The (R)-configuration is fixed, obviating the need for challenging enantioselective steps late in a synthetic sequence.

-

Orthogonal Functionality: It possesses a primary alcohol for further elaboration and a protected secondary amine.

-

Robust Protection: The Cbz group is stable to a wide range of reaction conditions but can be cleanly removed via hydrogenolysis, providing a reliable protection-deprotection strategy.

We will explore two primary synthetic strategies: a classical approach starting from the chiral pool (L-Lysine) and a modern catalytic asymmetric approach.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary starting materials, each representing a distinct strategic approach to controlling the crucial C2 stereocenter.

Caption: Retrosynthetic pathways for (R)-N-Cbz-2-piperidinemethanol.

Synthesis from the Chiral Pool: The L-Lysine Pathway

Leveraging readily available and inexpensive chiral starting materials is a cornerstone of efficient chemical synthesis. L-lysine is an ideal precursor as it possesses the required (S)-stereochemistry at the α-carbon, which, through the course of the synthesis, becomes the (R)-stereocenter at C2 of the piperidine ring.

Causality and Rationale

The core transformation involves the intramolecular cyclization of a modified lysine derivative. The strategy hinges on converting the ε-amino group into a leaving group or an electrophilic center that can be attacked by the α-amino group to form the six-membered ring. A common and effective method involves the diazotization of the ε-amino group followed by intramolecular nucleophilic substitution. The Cbz group is chosen for the α-amino group as it is robust enough to withstand the reaction conditions and serves as the final protecting group in the target molecule.

Workflow Diagram

Caption: Synthetic workflow from L-Lysine.

Detailed Experimental Protocol

Step 1: Synthesis of Nα-Benzyloxycarbonyl-L-Lysine

This step selectively protects the α-amino group, leaving the ε-amino group free for the subsequent cyclization chemistry.

-

Materials: L-Lysine hydrochloride, Sodium hydroxide (NaOH), Benzyl chloroformate (Cbz-Cl), Dioxane, Water.

-

Procedure:

-

Dissolve L-Lysine hydrochloride (1.0 equiv) in 2 M NaOH (aq) (2.0 equiv) at 0 °C.

-

In a separate flask, dissolve Benzyl chloroformate (1.1 equiv) in dioxane.

-

Add the Cbz-Cl solution dropwise to the lysine solution at 0 °C while vigorously stirring. Simultaneously, add 2 M NaOH (aq) as needed to maintain the pH between 9-10.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Nα-Cbz-L-Lysine.

-

Step 2: Diazotization and Hydroxylation to (S)-6-hydroxy-2-((benzyloxycarbonyl)amino)hexanoic acid

This key step converts the terminal amine into a hydroxyl group via a diazonium salt intermediate.

-

Materials: Nα-Cbz-L-Lysine, Sulfuric acid (H₂SO₄), Sodium nitrite (NaNO₂), Water.

-

Procedure:

-

Suspend Nα-Cbz-L-Lysine (1.0 equiv) in 1 M H₂SO₄ (aq). Cool the mixture to 0 °C.

-

Add a solution of Sodium nitrite (1.5 equiv) in water dropwise, keeping the temperature below 5 °C.

-

Stir the reaction at 0-5 °C for 3 hours, then allow it to warm to room temperature and stir overnight.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the hydroxy acid.

-

Step 3: Intramolecular Cyclization to (R)-N-Cbz-Pipecolic Acid

The hydroxyl group is converted into a better leaving group (mesylate), which is then displaced by the Cbz-protected amine in an intramolecular Sₙ2 reaction to form the piperidine ring.

-

Materials: (S)-6-hydroxy-2-((benzyloxycarbonyl)amino)hexanoic acid, Triethylamine (Et₃N), Methanesulfonyl chloride (MsCl), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the hydroxy acid (1.0 equiv) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (2.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

-

Stir at 0 °C for 1 hour.

-

Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude mesylate is then heated in a suitable solvent (e.g., toluene) with a non-nucleophilic base to facilitate the cyclization, yielding (R)-N-Cbz-Pipecolic Acid.

-

Step 4: Reduction to (R)-N-Benzyloxycarbonyl-2-piperidinemethanol

The final step is the reduction of the carboxylic acid to the primary alcohol.

-

Materials: (R)-N-Cbz-Pipecolic Acid, Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF), Anhydrous Tetrahydrofuran (THF).

-

Procedure (using BH₃·THF):

-

Dissolve (R)-N-Cbz-Pipecolic Acid (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add BH₃·THF complex (1.0 M in THF, 2.0-3.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1 M HCl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to afford (R)-N-Benzyloxycarbonyl-2-piperidinemethanol.

-

Quantitative Data Summary

| Step | Transformation | Typical Yield | Notes |

| 1 | L-Lysine → Nα-Cbz-L-Lysine | 85-95% | High yielding and reliable. |

| 2 | Diazotization/Hydroxylation | 50-65% | Yield can be variable; careful temperature control is critical. |

| 3 | Cyclization | 70-85% | Two-step, one-pot procedure is often efficient. |

| 4 | Reduction | 80-90% | BH₃·THF is often preferred over LiAlH₄ for cleaner reactions with amides/carbamates. |

Catalytic Asymmetric Synthesis

An alternative, more modern approach is the asymmetric hydrogenation of a prochiral pyridine derivative. This method builds the chiral center catalytically, which can be highly efficient and elegant.[1][4]

Causality and Rationale

This strategy relies on a chiral transition metal catalyst, typically based on Iridium or Rhodium, to deliver hydrogen to one face of the pyridine ring selectively.[2][4] The key to success is the choice of the chiral ligand, which coordinates to the metal and creates a chiral environment, dictating the stereochemical outcome of the hydrogenation. The substrate is often an N-activated pyridinium salt, which is more susceptible to reduction than the neutral pyridine.[6]

Workflow Diagram

Caption: Workflow via asymmetric hydrogenation of a pyridinium salt.

Detailed Experimental Protocol

Step 1-2: Pyridinium Salt Formation and Asymmetric Hydrogenation

-

Materials: Methyl 2-pyridinecarboxylate, Benzyl bromide (BnBr), [Ir(COD)Cl]₂, Chiral ligand (e.g., a derivative of MeO-BIPHEP or BoQPhos), Iodine (I₂), Methanol, Hydrogen gas (H₂).

-

Procedure:

-

Prepare the pyridinium salt by reacting Methyl 2-pyridinecarboxylate with Benzyl bromide.

-

In a high-pressure reactor, charge the pyridinium salt (1.0 equiv), the iridium precursor ([Ir(COD)Cl]₂, 0.5-2 mol%), and the chiral ligand (1.1-2.2 mol% relative to Ir).

-

Add a solvent such as methanol and an additive like I₂ if required by the specific catalytic system.

-

Purge the reactor with hydrogen gas, then pressurize to the desired pressure (e.g., 50 bar).

-

Stir the reaction at a set temperature (e.g., 30-60 °C) for 12-24 hours.

-

After depressurization, concentrate the reaction mixture and purify by chromatography to isolate the enantioenriched piperidine ester.

-

Step 3-4: Deprotection, Cbz-Protection, and Reduction

-

Procedure:

-

The N-benzyl group is removed via catalytic hydrogenolysis (H₂, Pd/C) to give the secondary amine.

-

The resulting methyl (R)-pipecolinate is then protected using Benzyl chloroformate under standard Schotten-Baumann conditions (as in Step 1 of the L-lysine route).

-

The final ester is reduced to the target alcohol, typically with a strong reducing agent like LiAlH₄, as the Cbz group is stable to these conditions.

-

Quantitative Data Summary

| Catalyst System (Ligand) | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Ir-MeO-BoQPhos | >90% | up to 93% | [4] |

| Rh-DuanPhos | >95% | >99% | Varies by substrate |

| Ir-f-spiroPhos | >90% | >99% | Varies by substrate |

Note: The specific conditions and results are highly dependent on the substrate and the exact ligand used. The table provides representative data from the field of asymmetric pyridine hydrogenation.

Characterization and Quality Control

Independent of the synthetic route, rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product.

| Technique | Purpose | Expected Result for (R)-N-Cbz-2-piperidinemethanol |

| ¹H NMR | Structural Confirmation | Signals corresponding to Cbz group (aromatic, benzylic CH₂), piperidine ring protons, and hydroxymethyl protons. |

| ¹³C NMR | Structural Confirmation | Resonances for all unique carbons, including the carbonyl of the Cbz group. |

| Mass Spec (HRMS) | Molecular Weight Verification | [M+H]⁺ or [M+Na]⁺ ion corresponding to the exact mass of C₁₄H₁₉NO₃. |

| Chiral HPLC | Enantiomeric Purity (ee%) | Baseline separation of (R) and (S) enantiomers, allowing for quantification of the enantiomeric excess. |

| Optical Rotation | Confirmation of Stereochemistry | A specific optical rotation value ([α]D) that corresponds to the (R)-enantiomer. |

Conclusion and Strategic Outlook

Both the chiral pool synthesis from L-lysine and the catalytic asymmetric hydrogenation of a pyridine derivative represent viable and powerful strategies for accessing (R)-N-Benzyloxycarbonyl-2-piperidinemethanol.

-

The L-Lysine approach is classic, reliable, and uses an inexpensive starting material. Its primary drawbacks are the longer step count and the sometimes moderate yield of the diazotization step. It is an excellent choice for labs where stereochemistry is sourced from nature and multi-step synthesis is routine.

-

The Asymmetric Hydrogenation approach is more modern, atom-economical, and can be highly efficient and enantioselective. However, it requires specialized high-pressure equipment and access to expensive chiral ligands and transition metal catalysts. This route is ideal for process chemistry development and large-scale synthesis where catalytic efficiency is paramount.

The choice between these methods will ultimately depend on the specific constraints and goals of the research program, including scale, budget, available equipment, and the synthetic chemist's expertise.

References

-

MDPI. (2020). Synthesis of Well-Defined Linear and Branched Polypeptides. Available at: [Link]

-

Campos, K. R., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of Nα-Boc-Nε-Cbz-L-lysine methyl ester. Available at: [Link]

-

Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. Available at: [Link]

-

Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. Available at: [Link]

-

DTIC. (1992). Piperidine Synthesis. Available at: [Link]

-

Li, Y., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. Available at: [Link]

-

Comins, D. L., et al. (1998). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. Available at: [Link]

-

Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

- Google Patents. (2001). Preparation of amino-protected lysine derivatives.

-

Nature. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available at: [Link]

-

ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Available at: [Link]

-

ResearchGate. (n.d.). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by.... Available at: [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

-

ACS Publications. (2021). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Available at: [Link]

-

Wiley Online Library. (2020). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol material safety data sheet (MSDS)

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol: A Technical Guide for Medicinal Chemists

This guide provides an in-depth overview of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, a key chiral building block in modern drug discovery. It is intended for researchers, scientists, and drug development professionals, covering essential safety and handling information, physicochemical properties, and its strategic application in the synthesis of complex therapeutic agents.

Compound Identity and Physicochemical Properties

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol, also known as (R)-N-Cbz-2-(hydroxymethyl)piperidine, is a derivative of the piperidine scaffold, a structure of significant interest in medicinal chemistry. The presence of the Cbz (benzyloxycarbonyl) protecting group on the nitrogen atom renders the amine functionality temporarily inert, allowing for selective reactions at the primary alcohol. The "(R)" designation indicates a specific stereochemistry at the C2 position, which is crucial for creating stereochemically pure active pharmaceutical ingredients (APIs).

Chemical Structure:

Caption: Chemical structure of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | White to off-white solid (typical) | Inferred |

| Melting Point | 68-70 °C (for parent 2-Piperidinemethanol) | [2] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | Inferred |

| CAS Number | 83471-53-4 | [1] |

The Strategic Role in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs.[3] Introducing a chiral center, as in (R)-2-piperidinemethanol, provides a powerful tool for fine-tuning a molecule's pharmacological profile.[4] This strategic introduction of chirality can lead to improved potency, selectivity, and pharmacokinetic properties.[4][5][6]

The N-benzyl (N-BP) motif, a related structure, is frequently used to fine-tune efficacy and physicochemical properties.[7] The Cbz group in the title compound serves a similar purpose as a bulky, lipophilic group while also protecting the nitrogen, allowing chemists to perform selective modifications on the alcohol moiety before revealing the secondary amine for further derivatization.

This building block is critical for synthesizing a diverse range of bioactive compounds, including analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[8] For example, derivatives of N-Cbz-2-piperidinemethanol have been used in the enantioselective synthesis of tetraponerine alkaloids, which have shown promising cytotoxic activity against breast carcinoma cell lines.[9]

Material Safety and Handling

Hazard Identification

Based on analogues, the compound should be treated as hazardous. The primary hazards are:

-

Acute Oral Toxicity : The N-Boc analogue is classified as "Toxic if swallowed" (H301).[10]

-

Skin Corrosion/Irritation : The parent amine is corrosive (H314), and the N-Boc analogue is a known skin irritant (H315).[2][10]

-

Serious Eye Damage/Irritation : Causes serious eye irritation (H319).[10]

-

Respiratory Irritation : May cause respiratory irritation (H335).[10]

GHS Hazard Pictograms (Anticipated):

-

GHS05 (Corrosion)

-

GHS06 (Acute Toxicity - Skull and Crossbones)

-

GHS07 (Exclamation Mark)

Recommended Safe Handling Workflow

Safe handling is paramount. The following workflow must be followed to minimize exposure and risk.

Caption: Recommended workflow for safely handling (R)-N-Cbz-2-piperidinemethanol.

First-Aid Measures

-

Inhalation : Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Consult a physician.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Storage and Disposal

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

-

Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Synthetic & Experimental Protocols

The value of (R)-N-Cbz-2-piperidinemethanol lies in its utility as a versatile intermediate. The Cbz group provides robust protection for the nitrogen, while the alcohol offers a reactive handle for further modification.

Key Transformations

The two primary functional groups can be manipulated in a logical sequence, allowing for divergent synthesis strategies.

Caption: Key synthetic pathways starting from the title compound.

Example Protocol: Oxidation to the Aldehyde

The oxidation of the primary alcohol to an aldehyde is a common and crucial transformation, opening up possibilities for carbon-carbon bond formation. The following is a representative protocol based on Swern oxidation conditions, a widely accepted and reliable method.

Objective: To synthesize (R)-N-Benzyloxycarbonyl-piperidine-2-carboxaldehyde.

Materials:

-

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (flame-dried)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

-

Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (approx. 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

-

Prepare a solution of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

-

Add triethylamine (5.0 equivalents) dropwise to the flask. The mixture may become thick. Allow the reaction to stir for 20 minutes at -78 °C, then warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude aldehyde is typically purified by silica gel column chromatography.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The purity and identity of the final product should be confirmed by spectroscopic methods like ¹H NMR, which will show the appearance of a characteristic aldehyde proton signal (~9.5 ppm) and the disappearance of the alcohol proton and the methylene protons of the CH₂OH group.

Conclusion

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its defined stereochemistry and orthogonal protecting group strategy allow for the efficient and controlled synthesis of complex chiral molecules.[4][5] A thorough understanding of its properties, reactivity, and, most importantly, its safe handling, is essential for any researcher aiming to leverage the power of the chiral piperidine scaffold in the development of next-generation therapeutics.

References

-

ResearchGate. N-Benzyl piperidine Fragment in Drug Discovery | Request PDF. Available at: [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

-

National Institutes of Health (NIH). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC. Available at: [Link]

-

PubMed Central. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC. Available at: [Link]

- Google Patents. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Available at: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

-

PrepChem.com. Synthesis of 1-Benzyl-2-piperidinemethanol. Available at: [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

-

Semantic Scholar. Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. Available at: [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

-

PubChem. N-Boc-piperidine-2-methanol | C11H21NO3 | CID 2763853. Available at: [Link]

-

The Journal of Organic Chemistry. Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. Available at: [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. Available at: [Link]

-

ResearchGate. 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT.. Available at: [Link]

Sources

- 1. N- Cbz-2-piperidinemethanol [amp.chemicalbook.com]

- 2. 2-ピペリジンメタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Boc-piperidine-2-methanol | C11H21NO3 | CID 2763853 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-N-Benzyloxycarbonyl-2-piperidinemethanol: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol, a chiral piperidine derivative, has emerged as a pivotal structural motif in the landscape of modern medicinal chemistry. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast number of pharmaceuticals and natural products.[1] The introduction of a chiral center, as seen in the (R)-configuration of this compound, provides a three-dimensional architecture that is crucial for achieving high-affinity and selective interactions with biological targets.[2][3] The benzyloxycarbonyl (Cbz or Z) group serves as a key protecting group for the piperidine nitrogen, enabling regioselective reactions and facilitating multi-step syntheses of complex molecules. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and applications of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, underscoring its significance as a versatile building block in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol is identified by the CAS number 154499-13-5.[4] Its molecular formula is C₁₄H₁₉NO₃, corresponding to a molecular weight of 249.31 g/mol .[5]

Table 1: Physicochemical Properties of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol

| Property | Value | Reference(s) |

| Appearance | Off-White to Pale Yellow Sticky Solid | |

| Molecular Formula | C₁₄H₁₉NO₃ | [5] |

| Molecular Weight | 249.31 g/mol | [5] |

| CAS Number | 154499-13-5 | [4] |

| Solubility | Slightly soluble in chloroform and methanol | |

| Boiling Point | 396.374 °C at 760 mmHg (Predicted) | [6] |

| Flash Point | 193.52 °C (Predicted) | [6] |

| Density | 1.163 g/cm³ (Predicted) | [6] |

Synthesis and Stereochemical Control

The synthesis of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol typically starts from the commercially available chiral amino alcohol, (R)-2-piperidinemethanol, also known as (R)-pipecolinol. The key transformation is the protection of the secondary amine of the piperidine ring with a benzyloxycarbonyl group.

Experimental Protocol: Synthesis of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol

This protocol describes a standard procedure for the N-protection of (R)-2-piperidinemethanol using benzyl chloroformate.

Materials:

-

(R)-2-Piperidinemethanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve (R)-2-piperidinemethanol (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium carbonate (2.0 equivalents).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Protection: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield (R)-N-Benzyloxycarbonyl-2-piperidinemethanol as an off-white to pale yellow sticky solid.

Causality Behind Experimental Choices:

-

The use of a biphasic system with a base like sodium carbonate is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and prevent the desired N-acylation.

-

The slow, dropwise addition of benzyl chloroformate at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

-

Flash column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Caption: Synthetic workflow for (R)-N-Benzyloxycarbonyl-2-piperidinemethanol.

Analytical Characterization: A Spectroscopic Profile

The unambiguous identification and purity assessment of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum provides characteristic signals for the protons of the piperidine ring, the benzylic protons of the Cbz group, and the aromatic protons. The diastereotopic protons of the hydroxymethyl group and the piperidine ring often exhibit complex splitting patterns.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct resonances for the carbonyl carbon of the Cbz group, the aromatic carbons, and the carbons of the piperidine ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol is expected to show characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~2930-2850 cm⁻¹: C-H stretching vibrations of the aliphatic piperidine ring.

-

~1680-1700 cm⁻¹: C=O stretching vibration of the carbamate (Cbz group).

-

~1450 and ~1495 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1240 cm⁻¹: C-O stretching vibration of the carbamate.

-

~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 250.3. Fragmentation in tandem mass spectrometry (MS/MS) would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. Common fragments in electron ionization (EI) mass spectrometry of similar structures include the tropylium ion at m/z 91, resulting from the cleavage and rearrangement of the benzyl group.[7]

Applications in Drug Development: A Scaffold for Innovation

The N-benzyl piperidine motif is a versatile tool in drug discovery, utilized to fine-tune efficacy and physicochemical properties.[8] (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, as a chiral building block, offers a strategic starting point for the synthesis of a wide array of biologically active molecules.

Role as a Chiral Precursor

The defined stereochemistry at the C2 position of the piperidine ring is crucial for enantioselective interactions with protein targets. This makes it a valuable precursor for the synthesis of compounds where stereochemistry dictates potency and reduces off-target effects.[2] The hydroxymethyl group at the C2 position provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

While specific examples of its direct use in the synthesis of currently marketed drugs are not extensively documented in publicly available literature, its structural motif is present in numerous compounds under investigation for various therapeutic areas, including:

-

Anticancer Agents: Piperidine derivatives are integral to the design of various anticancer agents.[9]

-

Antiviral Drugs: The piperidine scaffold is also explored in the development of antiviral therapies.[10]

-

Central Nervous System (CNS) Disorders: The N-benzylpiperidine structure is a common feature in ligands targeting CNS receptors.[11]

Caption: Role of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol in drug development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling (R)-N-Benzyloxycarbonyl-2-piperidinemethanol. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general guidelines for piperidine derivatives should be followed.[12][13]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol stands as a testament to the power of stereochemistry in drug design. Its unique combination of a rigid chiral piperidine scaffold, a versatile hydroxymethyl functional group, and a strategically placed protecting group makes it an invaluable tool for medicinal chemists. As the demand for more selective and potent therapeutics continues to grow, the importance of such well-defined chiral building blocks in accelerating the drug discovery and development process cannot be overstated. This guide serves as a foundational resource for researchers and scientists seeking to leverage the potential of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol in their pursuit of novel and effective medicines.

References

View References

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. (2023, November 2). [Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery. Request PDF. (n.d.). [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. (n.d.). [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. (n.d.). [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. (n.d.). [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. (n.d.). [Link]

-

Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research. (2019, March 20). [Link]

-

Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PubMed. (n.d.). [Link]

-

Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. DergiPark. (2019, May 31). [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. (n.d.). [Link]

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. LookChem. (n.d.). [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. (n.d.). [Link]

-

Benzyl (2s,5s)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate. PubChem. (n.d.). [Link]

-

CAS No : 154499-13-5 | Product Name : (R)-N-Benzyloxycarbonyl-2-piperidinemethanol. (n.d.). [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. (2025, March 31). [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. (n.d.). [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

Technical Monograph: (R)-N-Benzyloxycarbonyl-2-piperidinemethanol

Structural Elucidation, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol (CAS: 153655-26-6 for the (R)-isomer; generic 122860-33-7 analogs) represents a critical chiral building block in modern medicinal chemistry.[1][2] Its structural core—a piperidine ring bearing a hydroxymethyl group at the C2 position with defined stereochemistry—serves as a versatile scaffold for the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands.

This guide provides a definitive analysis of its IUPAC nomenclature, a self-validating synthetic protocol ensuring regio- and stereoselectivity, and an overview of its application in high-value drug discovery campaigns.[1][2]

Part 1: Structural Elucidation and IUPAC Nomenclature[1]

The naming of this molecule often causes confusion due to the competition between the hydroxyl group and the carbamate protecting group. According to the IUPAC Nomenclature of Organic Chemistry (Blue Book) , the priority rules dictate the parent structure.

The Derivation Logic

To assign the correct IUPAC name, we must evaluate the functional group priority:

-

Carboxylate Esters (Carbamates): High priority (Suffix: -oate or -carboxylate).[1]

-

Alcohols: Lower priority compared to esters (Prefix: hydroxy-).[1]

Therefore, the molecule is named as an ester of a carboxylic acid (specifically, a piperidine-1-carboxylic acid).[2] The "Cbz" (benzyloxycarbonyl) group is not treated as a simple substituent on the nitrogen but defines the parent ester structure.

-

Ester Substituent: Benzyl (derived from the Cbz group)[1]

-

Stereochemistry: (2R)

Definitive IUPAC Name

Benzyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate [1][2]

Structural Visualization (DOT)

The following diagram illustrates the hierarchical decomposition of the name based on IUPAC priority rules.

Figure 1: Hierarchical derivation of the IUPAC name based on functional group priority.[1][2]

Part 2: Synthetic Methodology

Synthesis of benzyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate requires careful control to prevent O-acylation (reaction at the hydroxyl group) while ensuring complete N-protection.[1][2] The following protocol utilizes Schotten-Baumann conditions, exploiting the higher nucleophilicity of the amine over the alcohol.

Reagents and Materials

-

Reagent: Benzyl chloroformate (Cbz-Cl) (95%+).[1]

-

Base: Sodium Carbonate (

) or Sodium Bicarbonate ( -

Solvent System: THF/Water (1:1) or DCM/Water (Biphasic).

Step-by-Step Protocol (Schotten-Baumann)[1][2]

Step 1: Preparation of the Biphasic System

Dissolve (R)-2-piperidinemethanol (10.0 g, 86.8 mmol) in 100 mL of Water:THF (1:1 v/v).[1][2] Cool the solution to 0°C using an ice-water bath.[1] Add

Step 2: Controlled Addition (The Critical Step) Add Benzyl chloroformate (16.3 g, 95.5 mmol, 1.1 eq) dropwise over 45 minutes.

-

Expert Insight: Maintaining 0°C and dropwise addition is non-negotiable. Rapid addition causes localized heating, which increases the kinetic energy of the system enough to overcome the activation energy for O-acylation, leading to the formation of the unwanted carbonate-carbamate byproduct.

Step 3: Reaction Monitoring

Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor via TLC (50% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear, and a UV-active product spot (

Step 4: Work-up and Purification [1][2]

-

Remove THF under reduced pressure.[5]

-

Extract the aqueous residue with Ethyl Acetate (

mL). -

Wash combined organics with 1M HCl (to remove unreacted amine), followed by Brine.

-

Dry over anhydrous

and concentrate in vacuo. -

Purification: If O-acylation is observed (<5%), dissolve the crude oil in MeOH (50 mL) and treat with 1M LiOH (10 mL) for 30 minutes. This selectively hydrolyzes the unstable carbonate ester while leaving the Cbz-carbamate intact.[1]

Synthetic Workflow Diagram

Figure 2: Synthetic pathway emphasizing kinetic control to favor N-acylation over O-acylation.

Part 3: Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

| Parameter | Specification | Method/Notes |

| Appearance | Colorless to pale yellow oil | Viscous liquid at RT.[1][2] |

| Confirm absence of O-Cbz peaks (would appear shifted downfield). | ||

| MS (ESI) | Calculated MW: 249.31 g/mol . | |

| Chiral HPLC | e.e. > 98% | Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA (90:10).[1] |

| Specific Rotation | (c=1, MeOH). Value depends on concentration/solvent. |

Part 4: Applications in Drug Development[1][7]

The (R)-N-Cbz-2-piperidinemethanol scaffold is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.[1][2]

Conformational Restriction in Peptidomimetics

The piperidine ring provides a rigidified backbone that restricts the conformational freedom of attached peptide chains.[6]

-

Mechanism: When incorporated into peptide backbones, the 2-substituted piperidine induces

-turn secondary structures.[1][2][6] -

Utility: This is critical for designing protease inhibitors where the molecule must fit into a specific enzymatic pocket with high entropy penalties.

Kinase and GPCR Inhibitors

The hydroxymethyl group serves as a "handle" for further functionalization:

-

Oxidation to Aldehyde: Allows for reductive amination to attach diverse pharmacophores (e.g., creating 5-HT4 antagonists).[1]

-

Conversion to Halides/Mesylates: Facilitates

displacement to create ether linkages common in Tyrosine Kinase Inhibitors (TKIs).

Cation- Interactions

The N-Cbz group, while often a protecting group, also models the hydrophobic interactions found in final drug candidates.[2] The benzyl ring can engage in

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link][1][2]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 228749: Benzyl piperidine-1-carboxylate.[1][2][Link][1][2]

-

Sharma, A., et al. (2024). "N-Benzyl piperidine Fragment in Drug Discovery." ChemMedChem. [Link][1][2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. watson-int.com [watson-int.com]

- 3. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.cn]

- 4. 1131595-00-0|Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profiling of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol: Thermodynamic Characterization & Process Optimization

Topic: Solubility of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol in Organic Solvents Content Type: Technical Whitepaper & Methodological Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers[1]

Executive Summary

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol (CAS: 154499-13-5), also known as (R)-1-Cbz-2-hydroxymethylpiperidine, is a critical chiral building block in the synthesis of piperidine-based pharmaceuticals.[1] Its physicochemical behavior—often manifesting as a "sticky solid" or viscous oil—presents significant challenges in purification and crystallization.[1]

This technical guide provides a comprehensive analysis of the compound's solubility landscape.[1] Unlike crystalline solids with abundant literature data, this intermediate requires a specialized approach to determine thermodynamic solubility.[1] We define its qualitative solubility profile, detail the Laser Monitoring Technique for precise data generation, and provide the thermodynamic modeling framework required to scale up purification processes.

Physicochemical Profile & Solubility Landscape

Understanding the molecular structure is the first step in predicting solubility behavior.[1] The molecule contains three distinct functional regions that dictate its interaction with solvents.[1]

Structural Analysis

| Functional Region | Nature | Solvent Interaction Preference |

| Cbz Group (Benzyl carbamate) | Lipophilic / Aromatic | High affinity for chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).[1] |

| Piperidine Ring | Lipophilic Heterocycle | Contributes to solubility in non-polar to moderately polar organic solvents.[1] |

| Hydroxymethyl Group (-CH₂OH) | Polar / H-Bond Donor | Provides solubility in alcohols (Methanol, Ethanol) via hydrogen bonding.[1] |

Qualitative Solubility Data

Based on structural functional group analysis and commercially available certificate of analysis (CoA) data, the solubility profile is categorized below.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | The Cbz group and piperidine ring drive strong van der Waals interactions.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The primary hydroxyl group facilitates solvation via H-bonding.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good general solvent; often used for extraction from aqueous phases.[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Lack of polar interactions leads to phase separation (oiling out).[1] |

| Aqueous | Water, Acidic Buffers | Insoluble | The lipophilic Cbz protecting group overrides the polarity of the hydroxyl group.[1] |

Critical Process Note: This compound frequently exists as a sticky solid or viscous oil at room temperature.[1] Traditional "visual" solubility determination is prone to error due to the difficulty in distinguishing between undissolved oil droplets and the bulk solvent phase.[1]

Experimental Protocol: Laser Monitoring Technique

For "sticky" solids where visual endpoints are ambiguous, the Laser Monitoring Observation Technique is the gold standard for determining thermodynamic solubility.[1] This method relies on the Tyndall effect, where undissolved particles scatter laser light, reducing the intensity reaching a detector.[1]

Workflow Diagram

Figure 1: Automated Laser Monitoring workflow for determining solubility of phase-complex solids.

Step-by-Step Methodology

-

Apparatus Preparation:

-

Solvent Loading:

-

Add a precise mass (

) of the organic solvent (e.g., Methanol) to the vessel.[1] -

Set the stirring speed to 400–600 rpm to ensure homogeneity without generating bubbles (which scatter light).

-

-

Isothermal Dosing:

-

Set the temperature to the lowest study point (e.g., 278.15 K).[1]

-

Add the solute ((R)-N-Cbz-2-piperidinemethanol) in small, weighed increments (

).

-

-

Endpoint Detection:

-

Calculation:

Thermodynamic Modeling

To translate experimental data into process parameters (e.g., cooling curves for crystallization), the data must be fitted to thermodynamic models.[1] For Cbz-protected amino alcohols, the Modified Apelblat Equation is highly effective.[1]

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression analysis.

Data Fitting Workflow

-

Data Collection: Obtain (

) pairs from the laser monitoring experiment across a range (e.g., 278.15 K to 323.15 K). -

Regression: Perform a non-linear regression to solve for

, and -

Validation: Calculate the Relative Average Deviation (RAD) to ensure the model fits the data (RAD < 2% is standard for high-quality data).

Thermodynamic Dissolution Properties

Using the Van't Hoff analysis, you can determine the driving forces of dissolution:

-

Enthalpy of Solution (

): Indicates if dissolution is endothermic (positive) or exothermic.[1] -

Gibbs Free Energy (

):

Insight: For (R)-N-Cbz-2-piperidinemethanol, dissolution in alcohols is typically endothermic (

Process Application: Purification Strategy

Given the "sticky" nature of the compound, standard cooling crystallization often fails, resulting in oiling out.[1] Based on the solubility profile, the following purification strategy is recommended.

Solvent-Antisolvent Crystallization

Instead of simple cooling, use a binary solvent system to control supersaturation.[1]

Figure 2: Optimized purification workflow preventing "oiling out" phenomena.

Key Protocol:

-

Dissolve crude material in Ethyl Acetate (moderate solubility).[1]

-

Slowly add Heptane (antisolvent) until slight turbidity is observed.[1]

-

Crucial: Seed the mixture with pure crystals to provide nucleation sites.

-

Cool slowly. If an oil separates, reheat to dissolve and add more seed crystals/less antisolvent.[1]

References

-

Toronto Research Chemicals. (R)-N-Benzyloxycarbonyl-2-piperidinemethanol Product Information. Retrieved from .[1][2]

-

Jouyban, A., et al. (2014).[1] "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[1][3] Journal of Laboratory Automation. Link

-

Cayman Chemical. Piperine Solubility Profile (Analogous Cbz-amine behavior).[1]Link

-

BenchChem. Solubility Profile of Piperidine Derivatives.Link[1]

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Foundational reference for the Apelblat Model).

Sources

A Technical Guide to the Enantiomeric Purity and Analysis of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol

Abstract

This technical guide provides a comprehensive overview of the critical aspects surrounding the enantiomeric purity of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the synthetic rationale that necessitates stringent stereochemical control, explore detailed analytical methodologies for the precise determination of enantiomeric excess, and outline the rigorous validation protocols required to ensure data integrity in a regulated environment. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of chiral pharmaceutical compounds.

Introduction: The Significance of Chirality in Drug Development

The piperidine scaffold is a prevalent motif in a multitude of pharmaceutical agents, valued for its favorable physicochemical properties and synthetic versatility.[1] Specifically, chiral 2-substituted piperidine derivatives are crucial building blocks for a range of therapeutics.[2] (R)-N-Benzyloxycarbonyl-2-piperidinemethanol (CAS 154499-13-5) is a prime example of such a vital chiral intermediate. Its enantiomerically pure form is essential for the synthesis of specific stereoisomers of APIs, where the desired therapeutic effect is often confined to one enantiomer, while the other may be inactive or even elicit undesirable side effects.

A notable application of this chiral building block is in the synthesis of long-acting local anesthetics such as Levobupivacaine.[3][4] Levobupivacaine, the (S)-enantiomer of Bupivacaine, exhibits a significantly better safety profile, particularly with reduced cardiotoxicity, compared to the racemic mixture.[4] This underscores the profound impact of stereochemistry on drug safety and efficacy, making the accurate determination of the enantiomeric purity of intermediates like (R)-N-Benzyloxycarbonyl-2-piperidinemethanol a critical control point in the pharmaceutical manufacturing process.

Synthetic Pathway and the Origin of Enantiomeric Impurities

The synthesis of enantiopure (R)-N-Benzyloxycarbonyl-2-piperidinemethanol typically involves a multi-step process that begins with a chiral starting material or employs an asymmetric synthesis strategy. A common approach is the enzymatic kinetic resolution of racemic 2-piperidineethanol, followed by N-protection.[5]

The benzyloxycarbonyl (Cbz) protecting group is introduced to mask the secondary amine of the piperidine ring, preventing its participation in subsequent reactions. This is typically achieved by reacting the chiral amino alcohol with benzyl chloroformate (Cbz-Cl) under basic conditions.[6]

Caption: Synthetic route to (R)-N-Benzyloxycarbonyl-2-piperidinemethanol.

Enantiomeric impurities can be introduced at various stages of this process. Incomplete resolution in the enzymatic step or racemization during the protection or subsequent handling steps can lead to the presence of the undesired (S)-enantiomer. Therefore, a robust and validated analytical method is imperative to quantify the enantiomeric purity of the final intermediate.

Analytical Methodologies for Enantiomeric Purity Determination

The primary techniques for the determination of the enantiomeric purity of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the enantiomeric separation of pharmaceutical compounds due to its versatility and the broad availability of chiral stationary phases (CSPs).[7] For (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, the presence of the benzyloxycarbonyl group provides a chromophore, allowing for direct UV detection.

3.1.1. Rationale for Method Development

The selection of the CSP is the most critical step in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for a wide range of chiral compounds and are a logical starting point for method development.[8][9] Normal-phase chromatography, using a mobile phase consisting of a mixture of alkanes and alcohols, often provides excellent selectivity on these columns.

3.1.2. Proposed Chiral HPLC Method

The following is a proposed method for the enantiomeric purity determination of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol, which should be thoroughly validated before implementation.

| Parameter | Recommended Condition |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IC or similar) |

| 250 x 4.6 mm, 5 µm | |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase. |

3.1.3. Experimental Protocol: Chiral HPLC Analysis

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the specified ratio. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the (R)-N-Benzyloxycarbonyl-2-piperidinemethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Injection: Inject the sample onto the column and record the chromatogram.

-

Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Caption: Workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.[10] Since (R)-N-Benzyloxycarbonyl-2-piperidinemethanol has limited volatility, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.

3.2.1. Derivatization Strategy

Acylation of the hydroxyl group with a reagent like trifluoroacetic anhydride (TFAA) is a common strategy to increase the volatility of chiral alcohols for GC analysis.[11]

3.2.2. Proposed Chiral GC Method

| Parameter | Recommended Condition |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Column | Chiral capillary column (e.g., Chirasil-DEX CB or similar) |

| 25 m x 0.25 mm, 0.25 µm film thickness | |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 275 °C (FID) |

| Oven Program | Start at 150 °C, ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

3.2.3. Experimental Protocol: Chiral GC Analysis with Derivatization

-

Derivatization: In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane). Add an excess of TFAA and a catalyst if necessary. Heat the mixture to complete the reaction.

-

Sample Preparation for Injection: After cooling, the reaction mixture can be directly injected or diluted with a suitable solvent.

-

GC Analysis: Inject the derivatized sample into the GC system and run the analysis according to the specified conditions.

-

Data Analysis: Determine the peak areas for the two diastereomeric derivatives and calculate the enantiomeric excess as described for the HPLC method.

Caption: Logical flow of analytical method validation.

Conclusion

The determination of the enantiomeric purity of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol is a critical step in ensuring the quality, safety, and efficacy of the active pharmaceutical ingredients derived from it. This technical guide has provided a comprehensive framework for understanding the importance of this analysis, from the synthetic context to detailed analytical procedures and the imperative of rigorous method validation. While a specific, pre-validated method may not be universally available, the principles and protocols outlined herein for chiral HPLC and GC provide a robust starting point for the development and implementation of a scientifically sound and defensible analytical method. Adherence to the principles of method validation as prescribed by regulatory bodies such as the ICH is paramount for ensuring data integrity and facilitating the successful development and commercialization of new pharmaceutical products.

References

- Zhang, Y.-W., Luo, J., Zeng, H., Yao, S., Chen, H., & Song, H. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 24(12), 5671-5674.

- Al-Saeed, F. A., Al-Tamimi, A. M., El-Tohamy, S. A., & Al-Subaie, A. A. (2021).

- Mateus, A. (2016). Contemporary Analysis of Chiral Molecules.

- Casas, J., Gándara, J. S., & Pérez-Cid, B. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 853792.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- Costa, A. M., & Dias, P. M. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4893.

- Ismail, O. S., Antonious, A. B., & Wsfi, A. S. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

- Perdicchia, D., Christ, M., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International journal of molecular sciences, 17(1), 17.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Pharmaceuticals, 15(8), 1009.

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. Retrieved from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Cincero Consulting. (2019, August 23). FDA Pharmaceutical Validation Guidance and ICH: What you must know [Video]. YouTube. [Link]

-

European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

- González, T., Longobardo, M., Caballero, R., Del Pozo, E., Valenzuela, C., & Tamargo, J. (2003). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British journal of pharmacology, 138(8), 1469–1477.

-

MDPI. (2022). Chiral Stationary Phases for Liquid Chromatography Based on Chitin- and Chitosan-Derived Marine Polysaccharides. Retrieved from [Link]

-

PubMed. (2021). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol: A Technical Guide to Commercial Availability, Quality Control, and Application

Abstract

(R)-N-Benzyloxycarbonyl-2-piperidinemethanol (Cbz-(R)-2-piperidinemethanol), CAS number 154499-13-5, is a pivotal chiral building block in contemporary drug discovery and development.[1] Its stereodefined piperidine core is a prevalent scaffold in a multitude of clinically significant molecules, offering a synthetically tractable platform for creating compounds with tailored physicochemical and pharmacological properties.[2][3] This guide provides an in-depth technical overview for researchers, chemists, and sourcing professionals, covering the commercial landscape, essential quality control protocols, and key synthetic applications of this versatile intermediate.

Commercial Availability and Supplier Evaluation

The reliable procurement of Cbz-(R)-2-piperidinemethanol is the first step in any research or manufacturing campaign. A number of reputable chemical suppliers offer this reagent, though specifications and available documentation can vary.

Key Causality in Supplier Selection: Choosing a supplier is not merely a transactional decision; it is the foundational step that dictates the reproducibility and success of subsequent synthetic work. The purity of the starting material, including its enantiomeric excess (e.e.), directly impacts reaction yields, impurity profiles of downstream intermediates, and ultimately, the biological activity and safety of the final active pharmaceutical ingredient (API).

Table 1: Representative Commercial Suppliers

| Supplier | Representative Product Number | Notes |

| Toronto Research Chemicals | B286330 | Often provides high-purity molecules and analytical standards.[4] |

| Santa Cruz Biotechnology | sc-265390 | Offers the compound for research use.[5] |

| Sinfoo Biotech | A012635 | Listed as a chemical supplier.[6] |

| Sigma-Aldrich (Merck) | - | While the specific protected compound isn't listed, they supply the parent molecule, 2-Piperidinemethanol. |

Note: Product numbers and availability are subject to change. Researchers should always verify with the supplier directly.

Self-Validating Sourcing Protocol:

-

Request a Certificate of Analysis (CoA): Before purchase, request a lot-specific CoA. Do not rely on generic website specifications.

-

Scrutinize the CoA: The CoA is the cornerstone of trust. It must include, at a minimum:

-

Identity Confirmation: ¹H NMR and Mass Spectrometry (MS) data confirming the chemical structure.

-

Purity Assessment: HPLC or GC chromatogram indicating purity, typically >97%.[7]

-

Enantiomeric Purity: Chiral HPLC data confirming the enantiomeric excess (e.e.), ideally >99%.

-

Physical Properties: Appearance, melting point, etc.

-

-

In-House Verification: Upon receipt, an independent, in-house verification of identity and purity is a mandatory step to validate the supplier's claims and ensure batch-to-batch consistency.

Synthesis and Manufacturing Insights

Understanding the synthetic origin of Cbz-(R)-2-piperidinemethanol provides critical insight into potential impurities. The most common and economically viable route begins with the naturally occurring and relatively inexpensive chiral starting material, (R)-pipecolic acid.

The synthesis is a robust two-step process:

-

N-Protection: The secondary amine of (R)-pipecolic acid is protected with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved using benzyl chloroformate (Cbz-Cl) or a similar reagent under basic conditions (e.g., Schotten-Baumann conditions). The Cbz group is selected for its high stability across a wide range of reaction conditions and its clean, predictable removal via catalytic hydrogenolysis.

-

Carboxylic Acid Reduction: The carboxylic acid moiety of the N-protected intermediate is then reduced to the primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The choice of reducing agent is critical; harsher reagents must be used with care to avoid side reactions, while milder reagents may offer better functional group tolerance but require longer reaction times or higher temperatures.

Caption: Synthetic workflow from (R)-Pipecolic Acid.

Essential Quality Control & Analytical Protocols

Independent verification is the bedrock of scientific integrity. The following protocols form a self-validating system to ensure the material meets the stringent requirements for drug development.

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Key Parameters & Expected Results |

| ¹H NMR | Structural Confirmation | Confirms the presence of all protons and their chemical environment. Expect characteristic peaks for the Cbz group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm) and the piperidine ring protons. |

| HPLC/UPLC | Purity Assessment | Determines chemical purity by separating the main component from impurities. A high-quality batch should exhibit >98% purity by peak area.[7] |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Quantifies the ratio of the (R)-enantiomer to the undesired (S)-enantiomer. Essential for stereospecific synthesis. Expect e.e. >99%. |

| Mass Spec (MS) | Molecular Weight Verification | Confirms the molecular weight of the compound (C₁₄H₁₉NO₃: 249.31 g/mol ).[5] |

Detailed Protocol: Purity Assessment by HPLC

This protocol provides a robust method for determining the chemical purity of a received batch.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of Cbz-(R)-2-piperidinemethanol and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Ramp linearly from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: Return to 5% B and equilibrate.

-

-

Analysis:

-

Inject 5-10 µL of the sample solution.

-

Integrate all peaks in the chromatogram.

-

Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Causality: A gradient method is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (e.g., residual starting materials or side-products) are effectively separated and quantified, providing a trustworthy purity value.[8][9]

Applications in Drug Discovery and Development

The chiral piperidine motif is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in approved drugs and clinical candidates.[10] Its conformational rigidity and the stereocenter at the 2-position allow for precise spatial orientation of substituents, which is critical for selective interaction with biological targets like enzymes and receptors.[2][3]

Key Roles in Synthesis:

-

Scaffold for Elaboration: The primary alcohol serves as a versatile synthetic handle for introducing a wide variety of functional groups via esterification, etherification, or conversion to other functionalities (e.g., amines, halides).

-

Directing Group: The chiral center influences the stereochemical outcome of subsequent reactions on the piperidine ring or its substituents.

-